(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine is a bicyclic heterocyclic compound that features both imidazo and pyrazine moieties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer. The structure of this compound allows for interactions with biological targets, making it a candidate for further pharmacological studies.
This compound is classified under the category of imidazo[1,2-a]pyridine derivatives. It was synthesized as part of research efforts aimed at developing new therapeutic agents. The source for its synthesis and characterization includes various chemical databases and publications that detail its properties and potential applications in drug discovery .
The synthesis of (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine typically involves a multi-step organic reaction process. The key steps in the synthesis include:
Technical details regarding specific reagents and conditions used in these reactions can be found in chemical synthesis literature and patent filings related to this compound .
The molecular formula for (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine is C13H13BrN6. Its structure includes:
The molecular weight is approximately 333.19 g/mol. Structural data can be obtained from chemical databases that provide detailed information on its three-dimensional conformation and bonding characteristics .
(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with improved efficacy or selectivity against biological targets .
The mechanism of action for (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, compounds similar to this have shown activity against c-Met signaling pathways implicated in cancer progression.
Data from pharmacological studies suggest that this compound may act as a competitive inhibitor by binding to the active site of target proteins, thereby disrupting their function and leading to reduced tumor cell proliferation .
(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in biological assays .
The primary applications of (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine lie in medicinal chemistry and drug development:
These applications highlight the importance of this compound in advancing research within pharmaceutical sciences and developing new treatments for diseases such as cancer .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3